![molecular formula C15H24O4 B3823986 3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid](/img/structure/B3823986.png)
3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid
Overview
Description
3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid, also known as IMCA, is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway, which plays a key role in inflammation and cancer. 3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory effects and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on 3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid. One area of interest is the development of 3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid-based therapies for cancer and inflammation. Another area of interest is the study of 3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid's potential neuroprotective effects and its ability to improve cognitive function. Finally, further research is needed to fully understand the mechanism of action of 3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid and to optimize its therapeutic potential.
Scientific Research Applications
3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid has been studied for its potential applications in various areas, including cancer therapy, inflammation, and neurological disorders. Several studies have shown that 3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid has anti-tumor properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
properties
IUPAC Name |
3-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonylbut-3-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9(2)12-6-5-10(3)7-13(12)19-15(18)11(4)8-14(16)17/h9-10,12-13H,4-8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOREVYOUHLPEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(=C)CC(=O)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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